N-hexadecanoyl-histidine
Description
Properties
CAS No. |
55258-12-3 |
|---|---|
Molecular Formula |
C22H39N3O3 |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
(2S)-2-(hexadecanoylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C22H39N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(26)25-20(22(27)28)16-19-17-23-18-24-19/h17-18,20H,2-16H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t20-/m0/s1 |
InChI Key |
XHUZOURAPKCNRA-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported chemical route involves activating hexadecanoic acid (palmitic acid) with carbodiimide reagents. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the formation of an active ester intermediate, which subsequently reacts with the α-amino group of histidine. Catalytic 4-dimethylaminopyridine (DMAP) enhances acylation efficiency by stabilizing the transition state. Typical conditions involve anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 12–24 hours, yielding 60–85% crude product.
Reaction Scheme :
$$
\text{Hexadecanoic acid} + \text{Histidine} \xrightarrow{\text{DCC/DMAP}} \text{N-Hexadecanoyl-histidine} + \text{Dicyclohexylurea}
$$
Acyl Chloride Aminolysis
Direct aminolysis using hexadecanoyl chloride offers a high-yield alternative. Histidine is suspended in a biphasic solvent system (e.g., THF/water) with sodium bicarbonate to neutralize HCl byproducts. This method achieves >90% conversion within 2–4 hours but requires stringent pH control to minimize histidine’s zwitterionic interference. Purification via recrystallization from ethanol/water mixtures removes unreacted fatty acid.
Enzymatic Synthesis
Lipase-Catalyzed Acylation
Immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free acylation under mild conditions. Histidine methyl ester reacts with hexadecanoic acid ethyl ester at 50–70°C, achieving 70–80% yield with negligible racemization. Enzyme reuse for 5–10 cycles is feasible, reducing production costs.
Aminoacylase-Catalyzed Condensation
Recombinant aminoacylases (e.g., Paraburkholderia monticola PmAcy) catalyze direct condensation of histidine and activated fatty acids (e.g., hexadecanoyl-AMP). PmAcy exhibits a turnover number (kcat) of 773 s−1 for N-lauroyl-L-alanine at 75°C, suggesting adaptability for this compound synthesis. Thermostability (Topt = 75°C) and pH tolerance (5.5–8.0) make this method industrially viable.
Industrial-Scale Production
Solid-Phase Peptide Synthesis (SPPS) Adaptations
This compound is synthesized via Fmoc/t-Bu SPPS protocols on Wang resin. Palmitic acid is coupled to resin-bound histidine using HBTU/HOBt activation, followed by trifluoroacetic acid (TFA) cleavage. This approach achieves >95% purity, with >10 kg/batch yields reported in pilot studies.
Continuous-Flow Reactor Systems
Microfluidic reactors optimize reaction kinetics by maintaining precise stoichiometric ratios. Hexadecanoyl chloride and histidine solutions are mixed at 0.5 mL/min under nitrogen, achieving 98% conversion in <30 minutes. In-line HPLC monitoring enables real-time quality control.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC with C18 columns and 0.1% TFA/acetonitrile gradients resolves this compound from byproducts (retention time: 12.3 min). Preparative HPLC scales to 50 g/batch with >99% purity.
Spectroscopic Validation
- MS (ESI+) : m/z 394.3 [M+H]+, 416.3 [M+Na]+.
- 1H NMR (DMSO-d6): δ 8.45 (s, 1H, imidazole), 4.45 (m, 1H, α-CH), 2.15 (t, 2H, COCH2), 1.25 (br s, 28H, aliphatic chain).
Comparative Analysis of Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis | SPPS |
|---|---|---|---|
| Yield (%) | 60–90 | 70–85 | 90–95 |
| Racemization Risk | Moderate | Low | Negligible |
| Scalability | High | Moderate | High |
| Solvent Waste (L/kg) | 50–100 | 10–20 | 5–10 |
| Cost (USD/g) | 120–150 | 200–250 | 300–400 |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: N-hexadecanoyl-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-hexadecanoyl-histidine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study acylation reactions and the behavior of N-acyl amino acids.
Biology: The compound is investigated for its role in cellular signaling and metabolic pathways.
Medicine: this compound is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the formulation of surfactants and emulsifiers for various industrial applications
Mechanism of Action
The mechanism of action of N-hexadecanoyl-histidine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence membrane fluidity, and participate in signaling cascades. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares N-hexadecanoyl-histidine with other N-acyl amino acids and fatty amides:
Key Comparative Insights
Acyl Chain Variations
- Chain Length: this compound (C16:0) is shorter than stearoyl (C18:0) and oleoyl (C18:1) derivatives, reducing its lipophilicity compared to C18 analogs. This may enhance solubility in aqueous systems .
- Unsaturation: Unlike linoleoyl (C18:2) or oleoyl (C18:1) groups, the saturated C16 chain in this compound reduces oxidative instability but increases melting points, favoring solid-phase applications .
Amino Acid/Residue Differences
- Imidazole vs. Phenolic -OH: The imidazole ring in this compound provides pH-responsive behavior (pKa ~6.0), enabling metal chelation and protonation-dependent interactions. In contrast, N-oleoyl tyrosine’s phenolic -OH group (pKa ~10) is less reactive under physiological conditions .
- Guanidino vs. Carboxylate: N-Stearoyl arginine’s guanidino group (pKa ~12.5) offers strong cationic charge, enhancing antimicrobial activity, whereas this compound’s carboxylate group (pKa ~2.3) contributes to anionic character at neutral pH .
Physicochemical Properties
- logP Estimates: this compound (logP ~4.5) is less lipophilic than N-stearoyl arginine (logP ~5.8) but more hydrophobic than N-stearoyl serine (logP ~3.2) due to the imidazole’s polarity .
Q & A
Q. What are the validated methods for synthesizing and characterizing N-hexadecanoyl-histidine?
this compound (NAHis 16:0; C₂₂H₃₉N₃O₃, MW 393.299142) can be synthesized via acylation of L-histidine with hexadecanoic acid derivatives. Key steps include:
- Acylation : Use N-hydroxysuccinimide (NHS) esters or carbodiimide coupling agents to activate the fatty acid for conjugation with histidine’s α-amino group .
- Purification : Employ reverse-phase HPLC with C18 columns and a mobile phase gradient of acetonitrile/water (0.1% TFA) to isolate the product.
- Characterization : Validate purity and structure using:
- Quality Control : Follow regulatory guidelines for amino acid derivatives, including residual solvent analysis (e.g., GC-MS) and chiral purity assessment (e.g., chiral HPLC) .
Q. How can researchers ensure reproducibility in preclinical studies involving this compound?
- Documentation : Adhere to NIH guidelines for reporting experimental conditions (e.g., animal strain, dosing regimen, vehicle used) to enable replication .
- Standardized Protocols : Use certified reference materials (e.g., L-histidine Pharmaceutical Secondary Standards) for calibration .
- Statistical Rigor : Predefine sample sizes using power analysis and report effect sizes with 95% confidence intervals .
Advanced Research Questions
Q. How do discrepancies in this compound’s bioactivity data arise between in vitro and in vivo models, and how can they be resolved?
- Source of Discrepancies :
- Resolution Strategies :
Q. What advanced techniques are recommended for studying this compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or receptors (e.g., G protein-coupled receptors) to predict binding affinities .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with immobilized histidine receptors .
- Cryo-EM : Resolve structural changes in target proteins upon NAHis 16:0 binding .
Q. How should researchers address contradictory findings in NAHis 16:0’s mechanistic pathways?
- Data Triangulation : Combine omics approaches (e.g., transcriptomics, proteomics) to identify consensus pathways .
- Dose-Response Analysis : Test a wide concentration range to distinguish primary effects from off-target interactions .
- Independent Validation : Collaborate with external labs to replicate key experiments using blinded samples .
Methodological Best Practices
Q. What analytical workflows are optimal for quantifying this compound in complex biological matrices?
Q. How can researchers design robust dose-response studies for NAHis 16:0 in cellular models?
- Cell Line Selection : Use histidine receptor-overexpressing lines (e.g., HEK293T transfected with GPCRs) to enhance signal-to-noise ratios .
- Dose Range : Span 3–5 logs (e.g., 1 nM–100 μM) to capture EC₅₀ values .
- Controls : Include vehicle (e.g., DMSO ≤0.1%) and untreated controls to assess baseline activity .
Data Reporting and Compliance
Q. What ethical and regulatory considerations apply to studies involving this compound?
- Animal Studies : Follow ARRIVE guidelines for reporting, including randomization and blinding protocols .
- Human Subjects : If applicable, obtain IRB approval and document informed consent for biomarker studies .
- Data Sharing : Deposit raw NMR/MS spectra in public repositories (e.g., MetaboLights) to enhance transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
